molecular formula C6F8O B14605256 4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one CAS No. 58105-77-4

4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one

Katalognummer: B14605256
CAS-Nummer: 58105-77-4
Molekulargewicht: 240.05 g/mol
InChI-Schlüssel: RIAQYDGZVCOEPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one is an organic compound characterized by the presence of fluorine atoms and trifluoromethyl groups. This compound is known for its high reactivity and unique chemical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one typically involves the introduction of fluorine atoms and trifluoromethyl groups into a butadiene framework. Common synthetic routes include:

    Fluorination Reactions: Utilizing fluorinating agents to introduce fluorine atoms into the molecular structure.

    Trifluoromethylation Reactions: Employing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates to incorporate trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes, often conducted under controlled conditions to ensure high yield and purity. The use of specialized equipment and safety protocols is essential due to the reactivity of the reagents involved.

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different fluorinated butadiene derivatives.

    Substitution: The fluorine atoms and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alkenes.

Wissenschaftliche Forschungsanwendungen

4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialized materials and coatings with enhanced chemical resistance.

Wirkmechanismus

The mechanism by which 4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: Another fluorinated compound with similar structural features.

    4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Known for its use in photocatalysis and other applications.

Uniqueness

4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one is unique due to its specific arrangement of fluorine atoms and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

58105-77-4

Molekularformel

C6F8O

Molekulargewicht

240.05 g/mol

InChI

InChI=1S/C6F8O/c7-4(8)3(6(12,13)14)2(1-15)5(9,10)11

InChI-Schlüssel

RIAQYDGZVCOEPB-UHFFFAOYSA-N

Kanonische SMILES

C(=C(C(=C(F)F)C(F)(F)F)C(F)(F)F)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.